1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 3-Fluorobenzyl Group: This step involves the reaction of the piperazine ring with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under similar conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the 3-fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor in the synthesis of various pharmacologically active compounds, including chemokine antagonists and kinase inhibitors.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Research: It can be used to study the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(3-fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the 4-methoxyphenyl group.
1-(3-Fluorobenzyl)piperazine: Similar structure but lacks the 4-methoxyphenyl group.
Uniqueness
1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone is unique due to the presence of both the 3-fluorobenzyl and 4-methoxyphenyl groups, which can impart distinct chemical and biological properties. This dual substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25FN2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H25FN2O2/c1-26-20-8-5-17(6-9-20)7-10-21(25)24-13-11-23(12-14-24)16-18-3-2-4-19(22)15-18/h2-6,8-9,15H,7,10-14,16H2,1H3 |
InChI Key |
CXGSZTMGLQOBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.